molecular formula C18H28N2O4S B4904629 1-(4-Butoxy-2,3-dimethylbenzenesulfonyl)piperidine-4-carboxamide

1-(4-Butoxy-2,3-dimethylbenzenesulfonyl)piperidine-4-carboxamide

Cat. No.: B4904629
M. Wt: 368.5 g/mol
InChI Key: NXWAJCDPBCZERW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(4-Butoxy-2,3-dimethylbenzenesulfonyl)piperidine-4-carboxamide involves several steps, typically starting with the preparation of the piperidine ring. The butoxy and dimethylbenzenesulfonyl groups are introduced through specific reactions, often involving reagents like sodium hydroxide and ethanol. The final step involves the formation of the carboxamide group, which is achieved through amide bond formation reactions .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

1-(4-Butoxy-2,3-dimethylbenzenesulfonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups.

Scientific Research Applications

1-(4-Butoxy-2,3-dimethylbenzenesulfonyl)piperidine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Butoxy-2,3-dimethylbenzenesulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but they often include inhibition or activation of enzymatic reactions, alteration of cellular signaling pathways, and modulation of gene expression .

Comparison with Similar Compounds

1-(4-Butoxy-2,3-dimethylbenzenesulfonyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(4-butoxy-2,3-dimethylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4S/c1-4-5-12-24-16-6-7-17(14(3)13(16)2)25(22,23)20-10-8-15(9-11-20)18(19)21/h6-7,15H,4-5,8-12H2,1-3H3,(H2,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWAJCDPBCZERW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C(=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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